molecular formula C10H22O2Si B142182 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one CAS No. 120591-36-8

4-[(tert-Butyldimethylsilyl)oxy]butan-2-one

Cat. No. B142182
CAS RN: 120591-36-8
M. Wt: 202.37 g/mol
InChI Key: FNQOZVBPYZGHNO-UHFFFAOYSA-N
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Description

“4-[(tert-Butyldimethylsilyl)oxy]butan-2-one” is a laboratory chemical . It’s also known by several synonyms, including “4-t-butyldimethylsilyloxy benzaldehyde” and "4-tert-butyldimethylsilyl oxy benzaldehyde" .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H20O2Si . Its molecular weight is 236.39 g/mol .


Physical And Chemical Properties Analysis

The density of “this compound” is 0.9570 g/mL . It has a boiling point of 224°C to 226°C . The flash point is greater than 110°C .

Scientific Research Applications

Synthesis Applications

4-[(tert-Butyldimethylsilyl)oxy]butan-2-one has been utilized in various synthesis applications. For instance, it played a crucial role in the first synthesis of a bicyclic hemiaminal with a fused oxazine-oxazole ring. This synthesis involved the condensation and rearrangement of acetone and this compound, leading to the formation of a unique hemiaminal structure (Gundogdu, Şahin, & Kara, 2020).

Protective Group in Organic Chemistry

The compound serves as a valuable reagent in organic chemistry, particularly in the protection of different functional groups. It has been used for direct 3,6-di-O-protection of D-glucal and D-galactal, making the unprotected 4-hydroxy group accessible to other protective groups (Kinzy & Schmidt, 1987). Additionally, it's used in the synthesis of polymethacrylates by living anionic polymerization of trialkylsilyl-protected oligo(ethylene glycol) methacrylates (Ishizone, Han, Okuyama, & Nakahama, 2003).

Role in Chemical Analysis

This chemical has been employed in the separation and analysis of sulfate, phosphate, and other oxyanions as their tert.-Butyldimethylsilyl derivatives in gas—liquid chromatography and mass spectrometry. This method enables detailed chemical analysis and identification of these compounds (Mawhinney, 1983).

In Molecular Solid Studies

It is involved in the study of molecular solids, particularly in observing phase transitions. A structural study of a complex aminated stereotriad involving this compound revealed a second-order phase transition, contributing to the understanding of molecular structure and behavior (Guzei, Vinokur, Yakovenko, Liu, & Schomaker, 2017).

Use in Stereoselective Synthesis

It also plays a role in the stereoselective synthesis of optically active compounds, such as methylene lactone, which are key intermediates in the synthesis of specialized organic compounds (Yamauchi, Yamamoto, & Kinoshita, 1999).

Safety and Hazards

This chemical is considered hazardous. It causes serious eye damage . In case of eye contact, it’s advised to rinse cautiously with water for several minutes and seek medical attention . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical .

properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2Si/c1-9(11)7-8-12-13(5,6)10(2,3)4/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQOZVBPYZGHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Hydroxybutan-2-one (1.0 g, 11.35 mmol), imidazole (1.16 g, 17 mmol) in DMF (15 ml) was reacted with tert-butyldimethylsilyl chloride (1.7 g, 11.35 mmol) for three hours at room temperature. The reaction was partitioned with ether and water. The aqueous phase was extracted several times with ether. The combined organics were washed several times with water then dried over magnesium sulfate and concentrated in vacuo to give the title compound as a clear oil (2.16 g, 94%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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